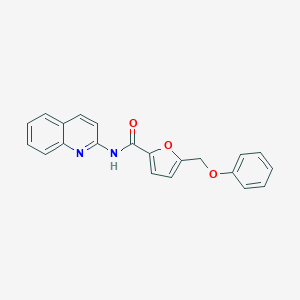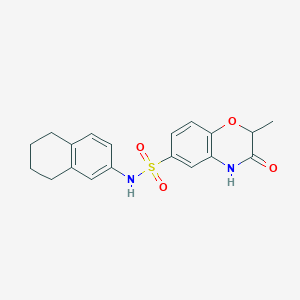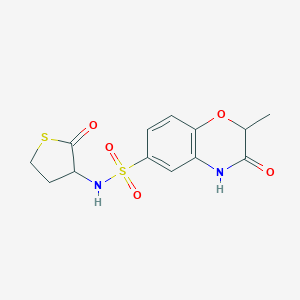![molecular formula C21H28N4O3S B270682 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide, also known as CP-690,550, is a small molecule inhibitor that was discovered by Pfizer in 2003. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of non-receptor tyrosine kinases. JAK3 is primarily expressed in immune cells and plays a critical role in the signaling pathways that regulate immune cell function. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways that regulate immune cell function. JAK3 is primarily expressed in immune cells and is involved in the signaling pathways that regulate the differentiation, proliferation, and activation of immune cells. By inhibiting JAK3, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical studies, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been shown to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has also been shown to have a favorable safety profile in clinical studies, with no significant adverse events reported.
实验室实验的优点和局限性
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a potent and selective inhibitor of JAK3, with a favorable safety profile in clinical studies. This makes it a valuable tool for studying the role of JAK3 in immune cell function and the pathogenesis of autoimmune diseases. However, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a small molecule inhibitor and may have limitations in terms of specificity and off-target effects. Additionally, the synthesis of 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is complex and may limit its availability for use in lab experiments.
未来方向
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there is still much to be learned about the mechanisms of action of this compound and its potential applications in other disease areas. Future research could focus on developing more potent and selective JAK3 inhibitors, as well as exploring the potential of 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide in combination with other therapies for the treatment of autoimmune diseases. Additionally, the role of JAK3 in other disease areas, such as cancer and infectious diseases, could be further investigated.
合成方法
The synthesis of 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide involves several steps starting from commercially available starting materials. The key step involves the coupling of 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanoic acid with cyclohexylamine to form the corresponding amide. The amide is then subjected to cyclization under acidic conditions to yield 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide. The overall yield of the synthesis is around 10%.
科学研究应用
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been extensively studied in preclinical and clinical studies for the treatment of autoimmune diseases. In preclinical studies, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical studies, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has shown significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
属性
产品名称 |
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide |
|---|---|
分子式 |
C21H28N4O3S |
分子量 |
416.5 g/mol |
IUPAC 名称 |
3-cyclohexyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C21H28N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h9-12,14,17H,3-8,13H2,1-2H3,(H,24,26)(H,22,23,25) |
InChI 键 |
IHJPECISZQCXLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3)C |
规范 SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)


![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)